Manganese(II) sulfate pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

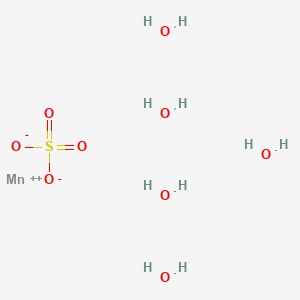

Manganese(II) sulfate pentahydrate is a hydrate that is the pentahydrate form of manganese(II) sulfate. It has a role as a nutraceutical. It is a hydrate, a manganese molecular entity and a metal sulfate. It contains a manganese(II) sulfate.

Scientific Research Applications

Electrodeposition and Characterization of Manganese Coatings : Manganese(II) sulfate pentahydrate is used in electrodeposition, creating high-quality manganese coatings on steel substrates. The addition of ammonium sulfate in these processes enhances the reduction of manganese ions and provides a buffering effect. Different microstructures, such as crystalline and amorphous films, are obtained under various conditions, impacting the phase transformation rates and corrosion resistance properties of the deposits (Gong & Zangari, 2002).

Chemiluminescence in Manganese Oxidation : Manganese(II) sulfate pentahydrate displays chemiluminescence during the oxidation of various compounds by manganese in acidic aqueous solutions. This research suggests that the chemiluminescence originates from an excited manganese(II) species, providing insights into the chemical behavior of manganese in different oxidation states (Barnett et al., 2002).

Manganese Dioxide Production : The behavior of manganese(II) under electrochemical polarization in sulfate solutions has been studied, focusing on the composition of the obtained manganese dioxide. Specific electrolysis conditions lead to the formation of γ-manganese dioxide, highlighting the compound's versatility in different chemical environments (Tokaeva et al., 2002).

Phosphorescent Manganese(II) Complexes : Manganese(II) sulfate pentahydrate is foundational in the development of phosphorescent manganese(II) complexes. These complexes exhibit efficient phosphorescence and diverse applications in organic electroluminescence, information recording, and temperature sensors due to their structural diversity and low cost (Tao, Liu, & Wong, 2020).

Warfare Agents Degradation : Manganese(IV) oxides, prepared from manganese(II) sulfate, demonstrate high efficiency in degrading warfare agents like sulfur mustard and VX agent. This application showcases the compound's potential in environmental and defense-related fields (Štengl et al., 2012).

Antioxidant Activity in Biological Systems : Manganese(II) sulfate pentahydrate-based complexes have been studied for their catalytic antioxidant properties, displaying dual superoxide dismutase and catalase activity. This illustrates the potential biomedical applications of manganese-based complexes in oxidative stress management (Grau et al., 2014).

properties

CAS RN |

13465-27-5 |

|---|---|

Product Name |

Manganese(II) sulfate pentahydrate |

Molecular Formula |

H10MnO9S |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

manganese(2+);sulfate;pentahydrate |

InChI |

InChI=1S/Mn.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |

InChI Key |

SCVOEYLBXCPATR-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)

![(1S,5R)-2-((S)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264392.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)

![8-(4-Chlorophenyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B1264405.png)